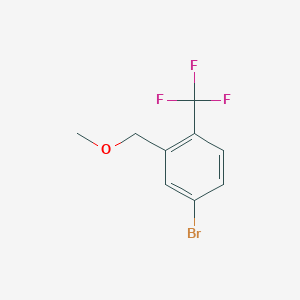
4-Bromo-2-(methoxymethyl)-1-(trifluoromethyl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Bromo-2-(methoxymethyl)-1-(trifluoromethyl)benzene is an organic compound characterized by the presence of bromine, methoxymethyl, and trifluoromethyl groups attached to a benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-(methoxymethyl)-1-(trifluoromethyl)benzene typically involves the bromination of 2-(methoxymethyl)-1-(trifluoromethyl)benzene. This can be achieved using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a catalyst such as iron or aluminum chloride. The reaction is usually carried out in an inert solvent like dichloromethane or chloroform at room temperature.
Industrial Production Methods
Industrial production methods for this compound may involve similar bromination reactions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or column chromatography are employed to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
4-Bromo-2-(methoxymethyl)-1-(trifluoromethyl)benzene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The methoxymethyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction Reactions: The trifluoromethyl group can be reduced to a methyl group under specific conditions.
Common Reagents and Conditions
Substitution: Sodium amide (NaNH2) in liquid ammonia for amination.
Oxidation: Potassium permanganate (KMnO4) in acidic medium for oxidation of the methoxymethyl group.
Reduction: Lithium aluminum hydride (LiAlH4) for reduction of the trifluoromethyl group.
Major Products
Substitution: Formation of 4-amino-2-(methoxymethyl)-1-(trifluoromethyl)benzene.
Oxidation: Formation of 4-bromo-2-(formylmethyl)-1-(trifluoromethyl)benzene.
Reduction: Formation of 4-bromo-2-(methoxymethyl)-1-methylbenzene.
Wissenschaftliche Forschungsanwendungen
4-Bromo-2-(methoxymethyl)-1-(trifluoromethyl)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a building block in the development of bioactive compounds.
Medicine: Explored for its role in the synthesis of pharmaceutical agents with potential therapeutic effects.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 4-Bromo-2-(methoxymethyl)-1-(trifluoromethyl)benzene depends on its specific application. In organic synthesis, it acts as a versatile intermediate that can undergo various transformations. In biological systems, its effects are mediated by its interaction with specific molecular targets, such as enzymes or receptors, leading to changes in cellular processes and pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Bromo-2-(methoxymethyl)benzene: Lacks the trifluoromethyl group, resulting in different chemical properties and reactivity.
2-(Methoxymethyl)-1-(trifluoromethyl)benzene: Lacks the bromine atom, affecting its ability to undergo substitution reactions.
4-Bromo-1-(trifluoromethyl)benzene: Lacks the methoxymethyl group, influencing its solubility and reactivity.
Uniqueness
4-Bromo-2-(methoxymethyl)-1-(trifluoromethyl)benzene is unique due to the combination of bromine, methoxymethyl, and trifluoromethyl groups on the benzene ring. This combination imparts distinct chemical properties, such as increased reactivity in substitution reactions and enhanced stability in oxidative conditions, making it a valuable compound in various research and industrial applications.
Eigenschaften
Molekularformel |
C9H8BrF3O |
|---|---|
Molekulargewicht |
269.06 g/mol |
IUPAC-Name |
4-bromo-2-(methoxymethyl)-1-(trifluoromethyl)benzene |
InChI |
InChI=1S/C9H8BrF3O/c1-14-5-6-4-7(10)2-3-8(6)9(11,12)13/h2-4H,5H2,1H3 |
InChI-Schlüssel |
AIUWYIJNJFYDTP-UHFFFAOYSA-N |
Kanonische SMILES |
COCC1=C(C=CC(=C1)Br)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-{[2-(Furan-2-yl)-1,3-thiazol-4-yl]methyl}piperazinedihydrochloride](/img/structure/B15315797.png)
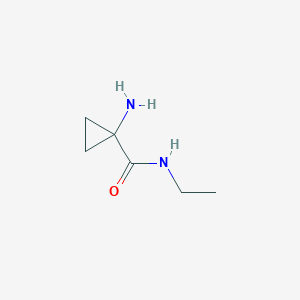

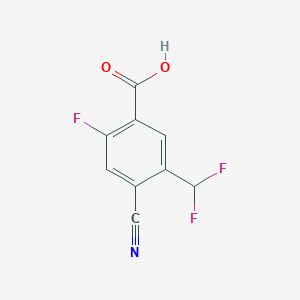
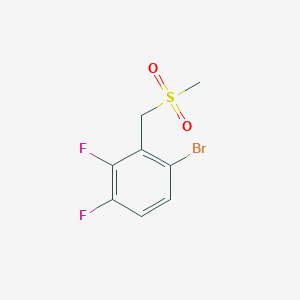
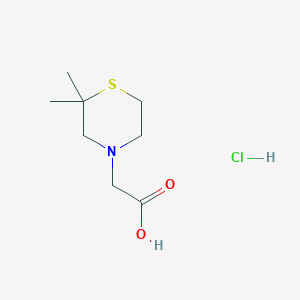
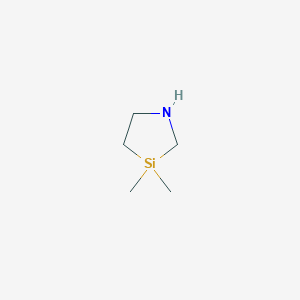
![(3-Ethyl-1-bicyclo[1.1.1]pentanyl)hydrazine](/img/structure/B15315851.png)
![2-[2-(Propan-2-yloxy)phenyl]propan-2-amine](/img/structure/B15315859.png)


![{9,9-Difluoro-3-oxa-7-azabicyclo[3.3.1]nonan-1-yl}methanolhydrochloride](/img/structure/B15315879.png)

![4-Methyl-4-[4-(trifluoromethyl)phenyl]pyrrolidin-2-one](/img/structure/B15315887.png)
